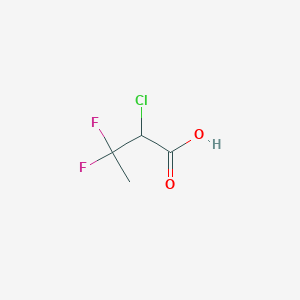

2-Chloro-3,3-difluorobutanoic acid

Description

2-Chloro-3,3-difluorobutanoic acid is a halogenated carboxylic acid featuring a chlorine atom at the C2 position and two fluorine atoms at the C3 position. This substitution pattern imparts unique electronic and steric properties, making it valuable in synthetic chemistry, agrochemicals, and pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance the acidity of the carboxylic acid group and stabilize intermediates in nucleophilic substitution or elimination reactions .

Properties

Molecular Formula |

C4H5ClF2O2 |

|---|---|

Molecular Weight |

158.53 g/mol |

IUPAC Name |

2-chloro-3,3-difluorobutanoic acid |

InChI |

InChI=1S/C4H5ClF2O2/c1-4(6,7)2(5)3(8)9/h2H,1H3,(H,8,9) |

InChI Key |

LVIQNNJPPNITPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3-difluorobutanoic acid can be achieved through several methods. One common approach involves the halogenation of butanoic acid derivatives. For instance, starting with 3,3-difluorobutanoic acid, chlorination can be performed using thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the second carbon position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 2-hydroxy-3,3-difluorobutanoic acid.

Oxidation: Formation of 2-chloro-3,3-difluorobutanone.

Reduction: Formation of 2-chloro-3,3-difluorobutanol.

Scientific Research Applications

2-Chloro-3,3-difluorobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.

Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-difluorobutanoic acid involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Functional Group Variations

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic Acid

- Structure : Incorporates a chlorophenyl group and a hydroxyl group at C3.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capacity and chirality (as a diastereomeric mixture), altering solubility and biological activity compared to the non-aromatic, non-hydroxylated 2-chloro-3,3-difluorobutanoic acid.

- Applications : Used as a drug impurity reference standard in pharmaceuticals due to its stereochemical complexity .

4-Amino-3,3-difluorobutanoic Acid Hydrochloride

- Structure: Substitutes the C4 position with an amino group and exists as a hydrochloride salt.

- Key Differences: The amino group enhances polarity and basicity, making it suitable for peptide synthesis or neurotransmitter analog development. The hydrochloride salt improves stability and water solubility .

Fluorinated Aliphatic Carboxylic Acids

Key Observations :

- Electron-Withdrawing Effects: Fluorine and chlorine substituents lower pKa values, enhancing acidity. For example, this compound (pKa ~2.5–3.0) is more acidic than non-halogenated butanoic acid (pKa ~4.8).

- Steric Effects : Bulky substituents (e.g., cyclopropane in ClCF3CA derivatives) reduce reaction rates in esterification or amidation .

Aromatic vs. Aliphatic Halogenated Carboxylic Acids

2-Chloro-3,6-difluorobenzoic Acid

- Structure : Aromatic ring with chlorine and fluorine substituents.

- Key Differences : The conjugated aromatic system increases stability and UV absorption, making it useful in analytical standards or photostable agrochemicals. Market projections indicate growth in demand for this compound in electronics and pharmaceuticals .

2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenylamino)-3-methylbutanoic Acid

Research Findings and Industrial Relevance

- Synthetic Challenges: The preparation of this compound derivatives often requires controlled conditions to avoid side reactions, such as cyclization or ester group attack, as seen in analogous chloro-nitrobenzoate syntheses .

- Environmental Impact: Fluorinated compounds like ClCF3CA and bifenthrin derivatives are pervasive in ecosystems, raising concerns about bioaccumulation and toxicity in non-target species .

- Market Trends : Difluorobenzoic acids and related halogenated compounds are prioritized in agrochemical and pharmaceutical R&D due to their metabolic stability and resistance to degradation .

Biological Activity

2-Chloro-3,3-difluorobutanoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique structure that includes a chlorinated carbon and two fluorine atoms attached to the butanoic acid backbone. This configuration enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that the introduction of difluoromethylene groups in organic molecules can significantly alter their binding affinity and metabolic pathways. These modifications can enhance pharmacokinetic behaviors such as membrane permeability and tissue penetration, thereby influencing the compound's bioactivity .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human melanoma cells, suggesting potential applications in cancer therapy. The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cell survival .

Study 1: Anticancer Activity

A notable study evaluated the anticancer properties of this compound on melanoma cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was observed to induce apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The findings suggest that it could be beneficial in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 100 |

| IL-1β | 250 | 80 |

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

- Cancer Treatment : As an anticancer agent targeting specific tumor types.

- Anti-inflammatory Drugs : For managing conditions like arthritis or other inflammatory disorders.

- Metabolic Disorders : Its influence on metabolic pathways may provide avenues for treating metabolic syndromes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.